((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2227644-44-0
VCID: VC7520305
InChI: InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
SMILES: CCCC1CC1CN.Cl
Molecular Formula: C7H16ClN
Molecular Weight: 149.66

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride

CAS No.: 2227644-44-0

Cat. No.: VC7520305

Molecular Formula: C7H16ClN

Molecular Weight: 149.66

* For research use only. Not for human or veterinary use.

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride - 2227644-44-0

Specification

CAS No. 2227644-44-0
Molecular Formula C7H16ClN
Molecular Weight 149.66
IUPAC Name [(1R,2R)-2-propylcyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Standard InChI Key YUSYOZAQEXSSCN-HHQFNNIRSA-N
SMILES CCCC1CC1CN.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ((1R,2R)-2-propylcyclopropyl)methanamine hydrochloride, reflecting its stereospecific cyclopropane core substituted with a propyl group and a primary amine moiety, neutralized as a hydrochloride salt. Its molecular formula is C₇H₁₆ClN, derived from the base amine (C₇H₁₅N) and hydrochloric acid (HCl). The molecular weight is calculated as 149.66 g/mol (12.01×7 + 1.01×16 + 35.45 + 14.01) .

Table 1: Key Identifiers

PropertyValue
IUPAC Name((1R,2R)-2-propylcyclopropyl)methanamine hydrochloride
Molecular FormulaC₇H₁₆ClN
Molecular Weight149.66 g/mol
CAS NumberNot explicitly listed in available sources
Chiral CentersTwo (C1 and C2 of cyclopropane)

Stereochemical Configuration

The (1R,2R) configuration denotes the spatial arrangement of substituents on the cyclopropane ring. This stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites, making the compound valuable in asymmetric synthesis .

Spectroscopic Data

While direct spectral data for this compound is unavailable in the provided sources, analogous cyclopropylamine derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).

  • Infrared (IR) Spectroscopy: N–H stretching vibrations near 3300 cm⁻¹ and C–N stretches at 1250–1020 cm⁻¹ .

SupplierLocationSpecialty
Norchim S.A.S.FranceFine chemicals
SyntalPolandCustom organic synthesis
Azocolor TechnologyChinaIndustrial specialty chemicals

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) and stability under inert conditions. Cyclopropane’s ring strain may render it reactive under acidic or high-temperature conditions.

Thermal Properties

Cyclopropane derivatives generally exhibit lower thermal stability compared to non-cyclic analogs. Differential Scanning Calorimetry (DSC) of similar compounds shows decomposition temperatures above 150°C .

Applications in Research and Industry

Pharmaceutical Intermediates

Chiral cyclopropylamines are pivotal in drug discovery, serving as precursors for:

  • Protease Inhibitors: The rigid cyclopropane scaffold mimics peptide bonds, enabling selective enzyme inhibition.

  • Neurological Agents: Amine functionality facilitates blood-brain barrier penetration.

Asymmetric Catalysis

The (1R,2R) configuration makes this compound a potential ligand in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

Future Directions and Challenges

Research Opportunities

  • Structure-Activity Studies: Correlating stereochemistry with biological activity.

  • Green Synthesis: Developing catalytic, solvent-free routes to improve sustainability .

Analytical Challenges

  • Chiral Purity Assessment: Advanced chromatographic methods (e.g., HPLC with chiral stationary phases) are needed to resolve enantiomeric impurities.

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